3-(3-fluorophenyl)-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-12-9;/h1-6H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPXOFLYPHWDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-fluorophenyl)-1H-pyrazole hydrochloride is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
- Molecular Formula : C9H8ClFN2
- Molecular Weight : 198.62 g/mol
- IUPAC Name : 5-(3-fluorophenyl)-1H-pyrazole; hydrochloride
This compound's structure includes a pyrazole ring, which is critical for its biological activity. The presence of the fluorine atom on the phenyl group enhances its pharmacological properties.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown comparable efficacy to established anti-inflammatory drugs such as indomethacin and diclofenac in various models of inflammation .
Table 1: Comparison of Anti-inflammatory Activities
| Compound Name | Model Used | Efficacy Comparison |
|---|---|---|
| 3-(3-fluorophenyl)-1H-pyrazole | Carrageenan-induced edema | Comparable to indomethacin |
| 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) | In vitro assays | Similar to diclofenac |
Antimicrobial Activity
Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties. Studies have demonstrated that certain derivatives exhibit potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values below 1 μg/ml .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| 3-(3-fluorophenyl)-1H-pyrazole | MRSA | < 1 |
| Trifluoromethyl-substituted pyrazoles | VRE | < 1 |
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. For example, certain derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective growth inhibition .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-fluorophenyl)-1H-pyrazole | MCF7 | 12.50 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |
Case Studies
- Antihypertensive Effects : A study on a closely related pyrazole derivative demonstrated significant antihypertensive effects in animal models, suggesting potential therapeutic applications in cardiovascular diseases .
- Neuroprotective Effects : Research has indicated that certain pyrazoles can inhibit nitric oxide synthase, providing neuroprotective benefits in models of neurodegeneration .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(3-fluorophenyl)-1H-pyrazole derivatives as anticancer agents. A notable compound, identified as 14b, demonstrated remarkable cytotoxicity against prostate and colon cancer cell lines, with IC50 values of 55 nM and 90 nM, respectively. This compound exhibited a selectivity index greater than 200, indicating its potential for targeted cancer therapy while minimizing toxicity to normal cells .
Table 1: Cytotoxicity of 3-(3-fluorophenyl)-1H-pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 14b | Prostate (PC-3) | 55 | >200 |
| 14b | Colon | 90 | >200 |
Antihypertensive Effects
The antihypertensive properties of pyrazole derivatives have also been investigated. A study on a related derivative, LQFM-21 (5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole), demonstrated significant reductions in mean arterial pressure in spontaneously hypertensive rats. This suggests that compounds with the pyrazole structure may serve as effective treatments for hypertension .
Pesticidal Activity
Compounds similar to 3-(3-fluorophenyl)-1H-pyrazole have been evaluated for their pesticidal properties. Research indicates that pyrazole derivatives can act as effective pesticides, inhibiting various pests while showing low toxicity to non-target organisms . The structural modifications on the pyrazole ring can enhance its efficacy against specific agricultural pests.
Conclusion and Future Directions
The applications of 3-(3-fluorophenyl)-1H-pyrazole hydrochloride extend across various fields, particularly in pharmacology and agrochemistry. Its promising anticancer and antihypertensive activities suggest a bright future for this compound in drug development. Continued research into its mechanisms of action and structural modifications could lead to the discovery of more potent derivatives with enhanced selectivity and efficacy.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(4-Fluorophenyl)-1H-pyrazole (CAS 38901-31-4) : The fluorine atom is para-substituted on the phenyl ring. This positional isomer may exhibit altered electronic properties, with reduced steric hindrance compared to the meta-substituted derivative. Such differences can impact binding affinity in enzyme inhibition studies .
- The 4-fluorophenyl group contributes to hydrophobic interactions, while the amine hydrochloride improves solubility .
Table 1: Substituent Position and Molecular Properties
| Compound | Substituent Position | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3-(3-Fluorophenyl)-1H-pyrazole HCl | 3-Fluorophenyl (meta) | 190.6 (base) + HCl | Enhanced solubility via HCl salt |
| 3-(4-Fluorophenyl)-1H-pyrazole | 4-Fluorophenyl (para) | 176.2 | Higher lipophilicity |
| 1-(4-Fluorophenyl)-cyclopenta[C]pyrazole HCl | 4-Fluorophenyl | 253.7 | Rigid fused-ring system |
Functional Group Modifications
- The pyridinyl-pyrazole hybrid structure may target kinases or nucleic acids .
- 3-(Trifluoromethyl)-1H-pyrazole (CAS 20154-03-4) : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~4.5) compared to fluorophenyl derivatives. This property can influence binding to proton-sensitive targets .
Table 2: Functional Group Impact on Bioactivity
| Compound | Functional Group | Biological Relevance |
|---|---|---|
| 3-(3-Fluorophenyl)-1H-pyrazole HCl | Fluorophenyl | Balanced lipophilicity/H-bonding |
| N-(3-Chloro-4-fluorophenyl)-pyrazolo-pyridinamine | Cl/F-substituted phenyl | Enhanced kinase inhibition potency |
| 3-(Trifluoromethyl)-1H-pyrazole | CF3 | Improved metabolic stability |
Preparation Methods
Three-Component Consecutive Synthesis via Hydrazone Intermediates
A well-documented method involves a consecutive three-component synthesis where an aryl iodide (e.g., 1-iodo-3-fluorobenzene) reacts with a diethoxy-substituted propyne derivative, followed by hydrazine hydrochloride-mediated cyclization to form the pyrazole ring. This approach was reported by Kappe et al. and involves:
- Step 1: Sonogashira coupling of 1-iodo-3-fluorobenzene with 3,3-diethoxyprop-1-yne in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts, triethylamine as base, in dry 1,4-dioxane at room temperature.
- Step 2: Addition of hydrazine hydrochloride and para-toluenesulfonic acid hydrate (PTSA·H₂O) to induce cyclocondensation at elevated temperature (~80 °C).
- Step 3: Work-up and purification by silica gel chromatography.
This method yields the 3-(3-fluorophenyl)-1H-pyrazole in moderate to good yields (around 50-60%), as similar fluorophenyl-substituted pyrazoles were obtained with yields in this range (e.g., 53% for 1-iodo-4-fluorobenzene derivative).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1-iodo-3-fluorobenzene, 3,3-diethoxyprop-1-yne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 1,4-dioxane, RT, 2 h | Formation of alkynyl intermediate |
| 2 | Hydrazine hydrochloride, PTSA·H₂O, 80 °C, 2 h | Cyclization to pyrazole |
| 3 | Extraction, silica gel chromatography | Purified 3-(3-fluorophenyl)-1H-pyrazole hydrochloride |
One-Pot Two-Component Modular Synthesis
An alternative approach involves the condensation of hydrazones derived from aryl aldehydes with substituted acetophenones in the presence of dimethyl sulfoxide (DMSO), catalytic iodine, and hydrochloric acid. This method, reported in ACS Omega (2018), allows efficient synthesis of 3,5-diarylpyrazoles, which can be adapted for this compound by selecting the appropriate 3-fluorophenyl hydrazone and ketone substrates.
- The reaction proceeds under mild conditions in ethanol, providing good to excellent yields.
- The presence of catalytic iodine and HCl facilitates cyclization and oxidation steps.
- This modular approach is advantageous for rapid synthesis and structural diversification.
| Parameter | Details |
|---|---|
| Solvent | Ethanol |
| Catalysts | Dimethyl sulfoxide, Iodine (cat.), HCl (cat.) |
| Temperature | Ambient to mild heating |
| Yield | Good to excellent (varies with substrates) |
Challenges and Optimization Strategies
- Low yields and purification difficulties : Some older methods, such as those involving chloropyrazole intermediates, suffer from low yields and complex purification due to side reactions and unstable intermediates.
- Catalyst and ligand selection : The choice of palladium catalyst and ligands (e.g., XPhos) is crucial in cross-coupling steps involving fluorinated aryl halides.
- Reaction conditions : Temperature, solvent, and base selection significantly impact conversion and selectivity.
- Scale-up considerations : Reactions performed on a 5 mmol scale have been reported to maintain good yields, indicating scalability.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Three-component consecutive synthesis (Sonogashira + hydrazine cyclization) | Pd-catalyzed coupling, hydrazine-mediated cyclization | One-pot, moderate yield, adaptable | Requires careful catalyst choice, moderate reaction times | 50-63 |
| One-pot two-component modular synthesis (hydrazone + ketone) | Condensation in ethanol with DMSO/I₂/HCl catalysis | Good to excellent yields, simple setup | Requires hydrazone preparation, substrate dependent | 70-90 (general pyrazoles) |
| Chloropyrazole intermediate route | Multi-step chlorination, oxidation, hydrolysis, decarboxylation | Established for related pyrazoles | Low yield, difficult purification, complex steps | Variable, often low |
Q & A
Q. What are the standard synthetic routes for 3-(3-fluorophenyl)-1H-pyrazole hydrochloride, and what key reaction parameters influence yield?
The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated carbonyl precursors. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (8.0 equiv.) at 110°C for 16 hours yields the pyrazole core, followed by HCl salt formation . Key parameters include:
- Reagent stoichiometry : Excess hydrazine ensures complete cyclization.
- Temperature control : Prolonged heating (>12 hours) improves ring closure but risks decomposition.
- Purification : Liquid-liquid extraction (e.g., ethyl acetate) and recrystallization enhance purity.
Q. Table 1: Synthesis Optimization
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Hydrazine, 3-fluoro-2-formylpyridine | 110°C, 16 h | 29 | |
| Salt Formation | HCl in EtOH | RT, 3 h | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity and aromatic substitution patterns. For example, the pyrazole C3 proton appears as a singlet at δ 6.8–7.2 ppm .
- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ion peaks (e.g., [M+H] at m/z 221.06) .
- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .
Q. What safety precautions are necessary when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of HCl vapors .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling to introduce substituents on the pyrazole ring?
- Catalyst Selection : Pd(dba) with XPhos ligand enhances coupling efficiency for electron-deficient aryl boronic acids .
- Solvent System : Use degassed toluene/EtOH (3:1) under N to prevent catalyst oxidation.
- Post-Reaction Workup : Centrifugal partition chromatography (CPC) separates regioisomers, improving purity >95% .
Q. What strategies address low yields in multi-step synthesis of fluorinated pyrazole derivatives?
- Intermediate Stabilization : Boc-protection of the pyrazole nitrogen prevents side reactions during halogenation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yield by 15–20% .
- Byproduct Analysis : LC-MS monitoring identifies intermediates (e.g., hydrazone byproducts), guiding stoichiometric adjustments .
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Q. Table 2: Crystallographic Data Comparison
| Parameter | Reported Value | Observed Value | Discrepancy Source |
|---|---|---|---|
| C-F Bond Length | 1.35 Å | 1.38 Å | Twinning artifacts |
| Unit Cell Volume | 520 Å | 535 Å | Solvent inclusion |
Q. How to design experiments for studying structure-activity relationships (SAR) of 3-(3-fluorophenyl)-1H-pyrazole analogs?
- Analog Synthesis : Introduce substituents (e.g., -CF, -OCH) at the phenyl or pyrazole positions via nucleophilic substitution .
- Biological Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine on binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
